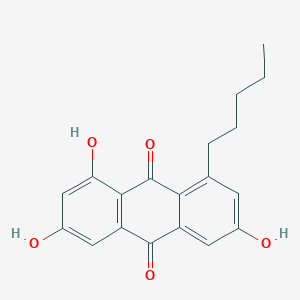

1,3,6-Trihydroxy-8-n-pentylanthraquinone

Description

Contextualization of Anthraquinones as Natural Products

Anthraquinones are a large and diverse class of aromatic organic compounds based on the anthracene (B1667546) skeleton, with a quinone structure. ontosight.ainaturalproducts.net They are widely distributed in the natural world, found in various plants, fungi, lichens, and microorganisms. wikipedia.orgnih.govjmb.or.kr Many compounds within this class are known for their vibrant colors and have been used as dyes for centuries.

Beyond their use as colorants, anthraquinones are significant for their wide range of biological activities. ontosight.ainih.gov Naturally occurring anthraquinones and their synthetic derivatives have been the subject of extensive research due to their potential applications. ontosight.ai For instance, alcoholic extracts from the South American plant Senna reticulata contain a variety of anthraquinones, including chrysophanol, physcion (B1677767), aloe-emodin, and emodin (B1671224). wikipedia.org Similarly, 1,3,6-Trihydroxy-8-methylanthraquinone is a known constituent of organisms like Rheum palmatum and Streptomyces. nih.gov The diverse structures and bioactivities of these natural compounds provide a rich foundation for scientific investigation into new derivatives. nih.govmdpi.com

Significance of 1,3,6-Trihydroxy-8-n-pentylanthraquinone as a Specific Anthraquinone (B42736) Derivative

This compound, also known by synonyms such as R-1128D, is a specific member of the trihydroxyanthraquinone family. ontosight.ainih.gov Its chemical structure is distinguished by an anthraquinone core with three hydroxyl (-OH) groups located at the 1, 3, and 6 positions, and a five-carbon pentyl chain attached at the 8th position. ontosight.ai This unique arrangement of functional groups is crucial as it dictates the compound's chemical properties and its interactions with biological systems. ontosight.ai The hydroxyl groups, for example, can participate in hydrogen bonding, which influences its solubility and how it binds to biological molecules. ontosight.ai

The compound has been identified in the bacterium Streptomyces albidoflavus. nih.gov Its significance in the research field stems from its potential biological activities, which have been a key focus of scientific inquiry. ontosight.ai Studies have explored its potential as an antimicrobial and antioxidant agent. ontosight.aiontosight.ai The antioxidant properties are often attributed to the hydroxyl groups, which can neutralize free radicals and may help protect against oxidative stress. ontosight.ai

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₅ | nih.gov |

| Molecular Weight | 326.3 g/mol | nih.gov |

| IUPAC Name | 1,3,6-trihydroxy-8-pentylanthracene-9,10-dione | nih.gov |

| CAS Number | 135161-99-8 | nih.govchemicalbook.com |

| Topological Polar Surface Area | 94.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 3 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 5 | naturalproducts.net |

Academic Research Landscape and Future Directions for the Compound

The academic research landscape for this compound places it within the broader exploration of anthraquinones for potential therapeutic uses. ontosight.ai Research into this compound and its structural relatives investigates a spectrum of biological activities, including potential anti-inflammatory, anticancer, and antiviral applications. ontosight.ai

Current research has established a foundation by identifying its structure, natural sources, and preliminary biological activities like its antimicrobial and antioxidant potential. ontosight.ainih.gov Future research is poised to delve deeper into several key areas. A primary focus will be to fully elucidate the mechanisms through which it exerts its biological effects. This involves understanding its specific molecular targets and pathways within biological systems. Further investigation is needed to explore the full range of its properties and potential uses in various biological and medical fields. ontosight.ai The continued study of natural product scaffolds like anthraquinones remains a vital area of chemical and pharmaceutical science, with the potential to uncover novel compounds and applications. jmb.or.kr

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-8-pentylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAGPGLSSCBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159271 | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135161-99-8 | |

| Record name | 1,3,6-Trihydroxy-8-pentyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 1,3,6 Trihydroxy 8 N Pentylanthraquinone and Analogues

Discovery and Source Identification

Isolation from Microbial Organisms

1,3,6-Trihydroxy-8-n-pentylanthraquinone has been isolated from the cultured broth of the microorganism Streptomyces sp. No. 1128. nih.gov This discovery highlights the role of microorganisms, particularly those of the Streptomyces genus, as a rich source of bioactive secondary metabolites. nih.govtandfonline.comresearchgate.net

Association with R1128 Series Anthraquinones

This compound is part of a group of related molecules known as the R1128 series of anthraquinones. nih.gov The R1128 substances, including R1128 A, B, C, and D, are characterized as 1,3,6-trihydroxy-8-alkylanthraquinones. nih.gov The entire R1128 gene cluster has been successfully cloned and expressed in a heterologous host, Streptomyces lividans. nih.gov Biosynthetic studies indicate that these compounds are polyketides, and the R1128 synthase recruits subunits from the host's fatty acid synthase for their production. nih.gov The R1128 series are noted for their activity as non-steroidal estrogen receptor antagonists. nih.govresearchgate.netnih.gov

Distribution of Related Anthraquinone (B42736) Structures in Biological Systems

Anthraquinones are a widespread class of naturally occurring phenolic compounds built on a 9,10-anthraquinone skeleton. wikipedia.org They are found across various biological kingdoms. nih.gov

Presence in Diverse Microorganisms

The Streptomyces genus is a prolific producer of diverse anthraquinone structures. nih.govtandfonline.comresearchgate.netnih.gov For instance, Streptomyces sp. WS-13394 has been found to produce several alkylated anthraquinone analogues. tandfonline.comnih.gov Marine-derived Streptomyces spinoverrucosus has also yielded new anthraquinone compounds. nih.gov The biosynthesis of these compounds often involves type II polyketide synthase pathways. researchgate.netnih.gov

Detection of Analogues in Higher Plants

Analogues of this compound are also found in a variety of higher plants. These compounds play a role in the plant's defense mechanisms and have been investigated for their chemical properties.

Rheum palmatum (Chinese Rhubarb): This plant is a well-known source of various anthraquinones, including chrysophanol, emodin (B1671224), aloe-emodin, physcion (B1677767), and rhein. mdpi.comnih.govasu.runih.gov The anthraquinone content can be influenced by post-harvest processing methods like drying. mdpi.com

Rumex obtusifolius (Broad-leaved Dock): The roots of this plant contain a variety of anthraquinones. researchgate.netmdpi.comnih.gov Research has led to the isolation of new antioxidant anthraquinones from this species. researchgate.net Other species of the Rumex genus are also known to produce these compounds. mdpi.comnih.govkib.ac.cnnih.gov

Juglans mandshurica (Manchurian Walnut): Different parts of this tree have been found to contain a wide array of constituents, including various quinones such as anthraquinones. nih.govfao.orgwikipedia.org Over 400 different compounds have been identified from this species. nih.govresearchgate.net

Senna reticulata : Alcoholic extracts of the wood of this South American plant have been shown to contain 1,3,8-trihydroxyanthraquinone (B12429142) and other related compounds like chrysophanol, physcion, and emodin. wikipedia.org Other species of the Senna genus, such as Senna siamea, also contain anthraquinone derivatives. researchgate.netyoutube.comnih.gov

Methodologies for Isolation and Purification

The extraction and purification of anthraquinones from natural sources involve a range of techniques tailored to the specific compound and source material.

A general approach for isolating anthraquinones from microbial cultures, such as Streptomyces, involves extracting the culture broth and mycelium with a solvent like ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic separations. These typically include silica (B1680970) gel column chromatography, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds. nih.govtandfonline.com

For plant materials, the dried and powdered plant parts are often first defatted with a non-polar solvent. The extraction of anthraquinones is then carried out using solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol (B129727). researchtrend.net Soxhlet extraction is a common method used for this purpose. researchtrend.net The crude extracts are then purified using chromatographic techniques. researchtrend.net

Modern extraction techniques are also being employed to improve efficiency and yield. These include ultrasound-assisted extraction and microwave-assisted extraction. nih.gov Another innovative and environmentally friendly method is sublimation, which has been shown to be effective for the selective extraction of certain anthraquinones. nih.gov Aqueous two-phase systems (ATPS), using an alcohol and a salt, have also been developed for the purification of anthraquinones from plant extracts, offering a simpler and more cost-effective alternative to traditional liquid-liquid extraction. nih.gov

The selection of the extraction solvent is a critical factor. Studies have shown that ethanol (B145695) is often an effective solvent for extracting anthraquinones from plant material. nih.govmdpi.com The solid-to-solvent ratio and pre-treatment of the material, such as acid hydrolysis to release aglycones from their glycosidic forms, can also significantly enhance the extraction yield. nih.gov

Below is an interactive table summarizing some of the anthraquinones found in the discussed plant species.

| Plant Species | Anthraquinone Analogues Found |

| Rheum palmatum | Chrysophanol, Emodin, Aloe-emodin, Physcion, Rhein |

| Rumex obtusifolius | Obtusifolate A, Obtusifolate B, Chrysophanol, Emodin, Physcion |

| Juglans mandshurica | Various anthraquinones |

| Senna reticulata | 1,3,8-Trihydroxyanthraquinone, Chrysophanol, Physcion, Aloe-emodin, Lunatin, Emodin |

Extraction Techniques from Biological Matrices

The initial step in isolating anthraquinones from their natural source involves solid-liquid extraction. The choice of solvent is critical and is determined by the polarity of the target compounds. A common strategy is sequential extraction, where the biological material is treated with a series of solvents of increasing polarity. For instance, a sequence of petroleum ether, dichloromethane (B109758), and finally methanol can be used to fractionate compounds based on their solubility. nih.gov This approach allows for a preliminary separation of highly nonpolar compounds from the more polar anthraquinones.

Aqueous mixtures of organic solvents are also highly effective. For example, 70% aqueous acetone (B3395972) has been shown to have high extraction efficiency for both aglycones and glycosylated anthraquinones from plant material. mdpi.com Other solvents used include ethanol, methanol, and their aqueous solutions. nih.govmdpi.com The use of dichloromethane has been noted for its selectivity in extracting anthraquinone aglycones. mdpi.com

To enhance the efficiency of the extraction process, physical methods are often employed. Ultrasonication is a common technique that uses high-frequency sound waves to disrupt cell walls and improve solvent penetration, often performed in multiple cycles. nih.gov Soxhlet extraction, a continuous extraction method, is another powerful, albeit more time-consuming, technique used for this purpose. nih.gov After extraction, the combined filtrates are typically concentrated under reduced pressure using a rotary evaporator to yield a crude extract for further purification. nih.gov

Table 1: Common Solvents for Anthraquinone Extraction

| Solvent System | Target Compounds | Biological Source Example | Reference |

|---|---|---|---|

| Petroleum Ether, Dichloromethane, Methanol (Sequential) | Broad range of anthraquinones | Fungi (Cortinarius) | nih.gov |

| 70% Aqueous Acetone | Glycosylated and non-glycosylated anthraquinones | Japanese Knotweed | mdpi.com |

| Dichloromethane | Selective for anthraquinone aglycones (emodin, physcion) | Japanese Knotweed | mdpi.com |

| Ethanol-Water mixtures | Anthraquinones | Rhubarb | cabidigitallibrary.org |

| Methanol | Polar anthraquinones and glycosides | Fungi (Cortinarius) | nih.gov |

Chromatographic Separation Strategies

The crude extract containing a mixture of anthraquinones and other metabolites requires further purification using various chromatographic techniques. The selection of a specific strategy depends on the complexity of the extract and the quantity of the target compound required.

Thin-Layer Chromatography (TLC) is frequently used for the initial analysis of the extract and to identify suitable solvent systems for column chromatography. nih.gov It allows for a quick assessment of the number of components and their relative polarities. For analytical purposes, High-Performance Thin-Layer Chromatography (HPTLC) offers better resolution and sensitivity and can be coupled with mass spectrometry for identification. mdpi.com

Column Chromatography (CC) is a conventional and widely used preparative technique. Silica gel is a common stationary phase, and elution is performed with a solvent gradient of increasing polarity. nih.gov However, for some anthraquinones with similar polarities, separation on silica gel can be challenging, and irreversible adsorption to the solid support can lead to sample loss. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a highly versatile and efficient method for both analytical quantification and preparative isolation of anthraquinones. cabidigitallibrary.org The most common mode is reversed-phase HPLC, utilizing a nonpolar stationary phase, typically a C18 column. cabidigitallibrary.orgnih.gov The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol with water, often with the addition of an acid like formic or phosphoric acid to improve peak shape. cabidigitallibrary.orgsielc.com

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding the problems of irreversible adsorption. nih.gov High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to the preparative separation of anthraquinones like emodin, chrysophanol, and physcion using a two-phase solvent system such as n-hexane–ethanol–water. nih.gov

Centrifugal Partition Chromatography (CPC) , another liquid-liquid chromatographic technique, is particularly effective for separating complex mixtures of fungal anthraquinones, including polar glycosides. nih.gov It operates by retaining a liquid stationary phase through a strong centrifugal field while the mobile phase is pumped through, partitioning the analytes based on their distribution coefficients. nih.gov

Table 2: Chromatographic Methods for Anthraquinone Separation

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol/Water + Acid | Analytical & Preparative | cabidigitallibrary.orgsielc.com |

| HSCCC | Liquid (no solid support) | n-Hexane–Ethanol–Water (18:22:3) | Preparative Isolation | nih.gov |

| CPC | Liquid (no solid support) | Chloroform/Ethyl Acetate/Methanol/Water/Acetic Acid (3:1:3:2:1) | Preparative Fractionation | nih.gov |

| Column Chromatography | Silica Gel | Dichloromethane, Acetone | Purification | nih.gov |

| HPTLC | Silica Gel | Toluene–Acetone–Formic Acid (6:6:1) | Analytical Separation | mdpi.com |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance)

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules, including anthraquinones. nih.gov

¹H NMR provides information about the number, environment, and connectivity of protons. In the ¹H NMR spectrum of an anthraquinone, signals for aromatic protons typically appear in the downfield region (δ 7-8 ppm), while protons of alkyl side chains (like the n-pentyl group in the target compound) would appear in the upfield region. Protons of hydroxyl groups can be observed over a wide chemical shift range, with chelated hydroxyl groups adjacent to a carbonyl appearing far downfield (δ 12-13 ppm). researchgate.net

¹³C NMR reveals the number and type of carbon atoms. The characteristic signals for the two carbonyl carbons (C-9 and C-10) of the anthraquinone core are found at highly deshielded chemical shifts (δ > 180 ppm). researchgate.net The positions of these signals can confirm if the adjacent hydroxyl groups are chelated. researchgate.net

2D NMR techniques are essential for assembling the final structure. Experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for determining long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different structural fragments. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximities of protons, aiding in conformational analysis. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), provides a highly accurate mass measurement, which is critical for confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For anthraquinones, characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups are observed. nih.gov

By combining the data from these spectroscopic methods, the precise substitution pattern of hydroxyl groups and the n-pentyl side chain on the anthraquinone framework of this compound can be unambiguously determined.

Biosynthesis of 1,3,6 Trihydroxy 8 N Pentylanthraquinone and General Anthraquinone Pathways

Major Biosynthetic Routes for Anthraquinone (B42736) Scaffold Formation

The structural diversity of anthraquinones stems from the different biosynthetic routes employed by various organisms. researchgate.net These pathways utilize distinct precursor molecules and enzymatic machinery, leading to characteristic substitution patterns on the final anthraquinone structure.

Polyketide Pathway

The polyketide pathway is a major route for the biosynthesis of aromatic natural products, including many anthraquinones found in fungi and certain higher plant families. researchgate.net This pathway is characterized by the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization to create the tricyclic anthraquinone skeleton. nih.gov Anthraquinones produced via this route typically feature substitutions on both the A and C rings. researchgate.netfu-berlin.de

The assembly of the polyketide chain begins with a "starter unit" and is extended by multiple "extender units." For the most common anthraquinones, the starter unit is acetyl-CoA . nih.gov The chain is then elongated through the sequential addition of malonyl-CoA molecules, which serve as the extender units. nih.gov

The formation of a typical octaketide-derived anthraquinone involves one molecule of acetyl-CoA and seven molecules of malonyl-CoA. researchgate.netfu-berlin.de Each addition of a malonyl-CoA unit involves a decarboxylative Claisen condensation, extending the chain by two carbon atoms. nih.gov The availability of malonyl-CoA, a central precursor, is a critical factor and is primarily managed by the enzyme acetyl-CoA carboxylase (ACC), which carboxylates acetyl-CoA. nih.govnih.gov While acetyl-CoA is the most common starter, the use of other acyl-CoAs can lead to variations in the final structure, such as the n-pentyl group seen in 1,3,6-trihydroxy-8-n-pentylanthraquinone, which would likely derive from a hexanoyl-CoA starter unit.

Table 1: Key Precursors in the Polyketide Pathway for Anthraquinone Synthesis

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| Acetyl-CoA | Serves as the primary "starter unit" for the polyketide chain. |

| Malonyl-CoA | Acts as the "extender unit," sequentially added to elongate the chain. nih.gov |

| Other Acyl-CoAs (e.g., Hexanoyl-CoA) | Can serve as alternative starter units, leading to alkyl side chains of varying lengths. |

The crucial enzymes catalyzing polyketide synthesis are polyketide synthases (PKSs) . wikipedia.org These are multi-domain enzymes or enzyme complexes that govern the chain elongation, cyclization, and aromatization steps. PKS enzymes are broadly classified into three main types (Type I, II, and III). fu-berlin.de

Type I PKSs are large, multifunctional proteins with multiple modules, common in fungi. fu-berlin.de

Type II PKSs are multi-enzyme complexes of separate proteins, typical in bacteria for producing aromatic compounds. nih.govrsc.org

Type III PKSs are smaller, homodimeric enzymes that are common in plants. nih.govwikipedia.org These enzymes, such as octaketide synthase (OKS), use free acyl-CoA substrates directly without the need for an acyl carrier protein (ACP) domain found in Type I and II systems. nih.govwikipedia.org

In the context of plant anthraquinones, Type III PKSs are particularly relevant. nih.gov An enzyme like octaketide synthase catalyzes the condensation of a starter unit (e.g., acetyl-CoA) with seven extender units (malonyl-CoA) to form a linear octaketide intermediate. nih.gov This highly unstable intermediate is then regioselectively folded and cyclized within the PKS active site through a series of aldol (B89426) condensations to form the tricyclic ring system, which is subsequently aromatized to yield compounds like emodin (B1671224) anthrone. nih.gov

The polyketide pathway for anthraquinone synthesis is prevalent in the kingdom Fungi. researchgate.netnih.gov Many well-known fungal pigments are polyketide-derived anthraquinones. youtube.com In higher plants, this pathway is notably active in specific families, including:

Leguminosae (the legume family) researchgate.net

Rhamnaceae (the buckthorn family) researchgate.net

Polygonaceae (the buckwheat or knotweed family) researchgate.netresearchgate.net

Plants in genera such as Rumex, Rheum, and Cassia from these families are well-known producers of anthraquinones like emodin and chrysophanol, which have been confirmed to be biosynthesized via the polyketide route. researchgate.netresearchgate.net

A hallmark of polyketide-derived anthraquinones is the presence of substituents, typically hydroxyl groups, on both terminal rings (A and C), often at positions 1 and 8. researchgate.net This substitution pattern is a direct consequence of the folding of the polyketide chain.

Table 2: Examples of Anthraquinones Derived from the Polyketide Pathway

| Compound Name | Key Structural Features | Found In |

|---|---|---|

| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Methyl group at C-6. researchgate.net | Rheum, Rumex species, Fungi researchgate.netnih.gov |

| Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | Methyl group at C-3. researchgate.net | Rheum, Cassia species, Fungi researchgate.netresearchgate.net |

| Physcion (B1677767) (Emodin-3-methyl ether) | Methoxy group at C-6. researchgate.net | Fungi, Lichens, Rheum species researchgate.net |

| Atrochrysone | A pre-anthraquinone, a key tricyclic intermediate. nih.gov | Fungi (Cortinarius), Plants (Cassia) nih.gov |

Shikimate Pathway (Chorismate/o-Succinylbenzoic Acid Pathway)

An alternative route to the anthraquinone scaffold is the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.net This pathway is prominent in plants of the Rubiaceae family and leads to anthraquinones with a distinct substitution pattern, typically confined to ring C, while rings A and B are unsubstituted. researchgate.netfu-berlin.de

The biosynthesis begins with chorismate , a key branch-point metabolite from the primary shikimate pathway. nih.govwikipedia.org Chorismate is first converted to isochorismate by the enzyme isochorismate synthase. researchgate.net Subsequently, o-succinylbenzoate (OSB) synthase catalyzes the reaction of isochorismate with α-ketoglutarate to form o-succinylbenzoic acid. researchgate.netebi.ac.uk The OSB molecule provides the A and B rings of the anthraquinone core. Ring C is then formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which supplies an isopentenyl pyrophosphate (IPP) unit. researchgate.net This pathway ultimately produces compounds like alizarin (B75676) and rubiadin, which are structurally distinct from the polyketide-derived anthraquinones. researchgate.net

Aromatic Ring Formation from Shikimic Acid and α-Ketoglutarate

The formation of the anthraquinone skeleton in the Rubiaceae family begins with precursors from the shikimic acid pathway and the Krebs cycle. Specifically, rings A and B of the anthraquinone structure are derived from shikimic acid and α-ketoglutarate. researchgate.net The pathway proceeds via the formation of o-succinylbenzoic acid (OSB). This key intermediate is synthesized from isochorismate (derived from the shikimate pathway) and α-ketoglutarate (a Krebs cycle intermediate) through the action of OSB synthase. researchgate.net The OSB molecule then undergoes further enzymatic reactions, including activation by coenzyme A, to form the naphthalene-based precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes the A and B rings of the future anthraquinone. nih.gov

Isoprenoid Moiety Incorporation via Isopentenyl Diphosphate (B83284) (IPP)

Ring C of the anthraquinone nucleus is derived from the universal five-carbon isoprenoid building block, isopentenyl diphosphate (IPP). researchgate.netnih.gov In a crucial step, IPP, or its isomer dimethylallyl diphosphate (DMAPP), is attached to the 1,4-dihydroxy-2-naphthoic acid (DHNA) intermediate. nih.gov This prenylation reaction is a key branching point that commits the precursor to the anthraquinone pathway, leading to the formation of the complete tricyclic structure. nih.gov The enzyme responsible for this key prenylation step is a prenyltransferase. researchgate.net

Contribution of Mevalonic Acid (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathways to IPP Biosynthesis

The precursor for ring C, isopentenyl diphosphate (IPP), can be synthesized in plants through two independent pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov

The MVA Pathway: Located in the cytoplasm, this pathway starts from acetyl-CoA. nih.govnih.gov Key enzymes include HMG-CoA reductase. researchgate.net

The MEP Pathway: This pathway operates in the plastids and begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.gov

Research has shown that for the biosynthesis of Rubia-type anthraquinones in the Rubiaceae family, the IPP that forms ring C is predominantly supplied by the MEP pathway, not the MVA pathway. researchgate.net This localization within the plastids is a key characteristic of anthraquinone biosynthesis in this family. nih.gov

Characterization in the Rubiaceae Family

The family Rubiaceae is a rich source of a diverse array of anthraquinones. researchgate.net The biosynthetic route in this family is consistently the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net This pathway is responsible for producing well-known anthraquinones such as alizarin and purpurin. mdpi.com The general scheme involves the synthesis of rings A and B from shikimic acid via o-succinylbenzoate, and the addition of ring C using an isoprenoid unit from the MEP pathway. researchgate.netnih.gov Subsequent modifications, such as hydroxylations, glycosylations, and alkylations, then create the vast diversity of anthraquinones found in these plants. rsc.org

Proposed Biosynthetic Pathway for this compound

While the specific enzymatic steps for the synthesis of this compound have not been fully elucidated in dedicated studies, a plausible pathway can be proposed based on the well-established general principles of anthraquinone biosynthesis in the Rubiaceae family.

Identification of Precursors and Intermediates

The biosynthesis would begin with the same fundamental precursors used for other Rubia-type anthraquinones. The pathway would proceed through key intermediates to form a basic anthraquinone skeleton, which is then specifically modified.

Table 1: Proposed Precursors and Intermediates

| Compound Type | Name | Role in Pathway |

|---|---|---|

| Primary Precursor | Shikimic Acid | Source for isochorismate, leading to rings A and B. researchgate.net |

| Primary Precursor | α-Ketoglutarate | Combines with isochorismate to form OSB. researchgate.net |

| Primary Precursor | Isopentenyl Diphosphate (IPP) | Five-carbon unit for the formation of ring C and the C-8 alkyl side chain. researchgate.netnih.gov |

| Key Intermediate | o-Succinylbenzoic Acid (OSB) | First major intermediate combining precursors for rings A and B. researchgate.net |

| Key Intermediate | 1,4-Dihydroxy-2-naphthoic Acid (DHNA) | Naphthalene precursor to which the isoprenoid unit is attached. nih.gov |

| Core Intermediate | Anthraquinone Skeleton | The basic tricyclic structure formed after prenylation and cyclization. |

Characterization of Key Enzymatic Transformations (e.g., Hydroxylations, Alkylation at C-8)

The formation of this compound from a basic anthraquinone core requires several specific enzymatic modifications. These transformations are catalyzed by distinct classes of enzymes.

Hydroxylations: The introduction of hydroxyl (-OH) groups at positions C-1, C-3, and C-6 is a critical step. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the oxidative modification of various secondary metabolites, including anthraquinones. psu.edu The precise order of these hydroxylation events is not known, but they are essential for the final structure.

Alkylation at C-8: The defining feature of the target molecule is the n-pentyl group at the C-8 position. This side chain is likely derived from an isoprenoid precursor. The proposed mechanism involves a C-alkylation reaction catalyzed by a specific prenyltransferase . This enzyme would attach a five-carbon prenyl group (like dimethylallyl or isopentenyl) to the C-8 position of an anthraquinone intermediate. Following this prenylation, a series of reductase enzymes would be required to reduce the double bonds of the prenyl group, resulting in the saturated n-pentyl chain. While direct evidence for a pentyl-transferase is lacking, the involvement of prenyltransferases in modifying aromatic compounds is a well-established biological process.

Table 2: Proposed Enzymatic Transformations

| Transformation Step | Enzyme Class | Function |

|---|---|---|

| OSB Synthesis | OSB Synthase | Catalyzes the formation of o-succinylbenzoic acid. researchgate.net |

| Naphthoate Cyclization | OSB:CoA Ligase / Naphthoate Synthase | Converts OSB into the bicyclic DHNA precursor. researchgate.net |

| Ring C Formation | Prenyltransferase | Attaches an IPP/DMAPP unit to DHNA to form the third ring. researchgate.net |

| Hydroxylation | Cytochrome P450 Monooxygenases | Adds hydroxyl groups at positions C-1, C-3, and C-6. psu.edu |

| C-8 Alkylation | C-8 Prenyltransferase (hypothesized) | Attaches a five-carbon prenyl group to the C-8 position. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) |

| 1,3,6,8-Tetrahydroxyanthraquinone |

| Acetyl-CoA |

| Alizarin |

| α-Ketoglutarate |

| Dimethylallyl diphosphate (DMAPP) |

| Glyceraldehyde-3-phosphate |

| Isochorismate |

| Isopentenyl diphosphate (IPP) |

| Mevalonic Acid (MVA) |

| o-Succinylbenzoic acid (OSB) |

| Purpurin |

| Pyruvate |

| Shikimic Acid |

Regulation of Biosynthetic Gene Expression

The production of anthraquinones, like many other secondary metabolites, is tightly controlled at the genetic level. The expression of the genes organized in biosynthetic gene clusters (BGCs) is often governed by a complex network of regulatory elements that respond to both internal and external cues.

In fungi, the regulation of mycotoxin biosynthesis, which includes polyketides like anthraquinones, involves pathway-specific transcription factors and global regulators. mdpi.com For instance, pathway-specific regulators such as the Zn(II)2Cys6 transcription factor CtnA are known to control citrinin (B600267) biosynthesis. mdpi.com Furthermore, global regulators responding to environmental signals like carbon source availability (e.g., CreA) can influence the expression of entire biosynthetic pathways. mdpi.com While not directly studied for this compound, it is plausible that similar regulatory circuits, including pathway-specific activators and repressors sensitive to nutrient levels and other environmental stressors, govern its production in producing organisms.

In higher plants, the biosynthesis of flavonoids and related compounds, which share precursors with some anthraquinones, is also subject to intricate regulation. For example, the expression of genes in the anthocyanin biosynthesis pathway in maize is controlled by a complex of transcription factors. nih.gov The methylation patterns in the promoter regions of these biosynthetic genes can also play a crucial role in regulating their expression levels in different tissues. nih.gov

Genetic and Metabolic Engineering Strategies

The advent of genetic and metabolic engineering has opened up new avenues for the overproduction of valuable secondary metabolites, including anthraquinones. These strategies focus on identifying the key genetic players and manipulating the metabolic network to channel precursors towards the desired product.

Identification and Cloning of Genes Involved in Anthraquinone Production

A fundamental step in engineering the biosynthesis of any natural product is the identification and cloning of the responsible genes. For anthraquinones, which are often polyketides, this involves locating the polyketide synthase (PKS) genes and the associated tailoring enzymes within the genome of the producing organism.

The biosynthesis of many aromatic polyketides, including the core of some anthraquinones, is initiated by type III PKSs. A key example is 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS), which catalyzes the formation of 1,3,6,8-tetrahydroxynaphthalene (THN), a common precursor. nih.govjmb.or.kr Genes encoding THNS have been identified and characterized from various bacteria, including Nocardia and Streptomyces species. nih.govresearchgate.net For instance, a putative type III PKS, designated ThnA, was identified in Nocardia sp. CS682. nih.govjmb.or.kr This enzyme utilizes five molecules of malonyl-CoA to produce THN. nih.govjmb.or.kr The genomic analysis of Nocardia sp. CS682 revealed a BGC containing the thnA gene along with genes for modifying enzymes like O-methyltransferases. nih.gov

The search for PKS genes can be guided by sequence homology to known PKS genes from other organisms. researchgate.net Once identified, these genes can be cloned and heterologously expressed in a suitable host, such as Escherichia coli or other Streptomyces species, to confirm their function and to serve as a platform for engineered biosynthesis. nih.gov

Table 1: Examples of Identified Genes Involved in the Biosynthesis of Anthraquinone Precursors

| Gene | Enzyme | Function | Source Organism |

| thnA | 1,3,6,8-Tetrahydroxynaphthalene Synthase | Catalyzes the formation of THN from malonyl-CoA | Nocardia sp. CS682 |

| Sp-RppA | 1,3,6,8-Tetrahydroxynaphthalene Synthase | Catalyzes the formation of THN from malonyl-CoA | Streptomyces peucetius ATCC 27952 |

This table is generated based on available data for anthraquinone precursor biosynthesis and serves as an illustrative example.

Approaches for Enhancing Biosynthetic Flux and Compound Yield

Once the biosynthetic genes are identified, various metabolic engineering strategies can be employed to increase the production of the target compound. These approaches generally aim to increase the supply of precursors and cofactors, and to optimize the expression of the biosynthetic pathway.

A critical factor in polyketide biosynthesis is the availability of precursor molecules such as acetyl-CoA and malonyl-CoA. Metabolic engineering efforts often focus on upregulating the pathways that produce these precursors. For instance, in E. coli, engineering the supply of (2S)-methylmalonyl-CoA, an extender unit for some polyketides, has been shown to significantly impact production levels. researchgate.net

Furthermore, the availability of cofactors like NADPH is crucial for the reductive steps in many biosynthetic pathways. Transcriptome analysis of engineered strains has shown that limitations in cofactor availability can create metabolic bottlenecks. mdpi.com Strategies to enhance cofactor regeneration, such as overexpressing key enzymes in the pentose (B10789219) phosphate pathway, can alleviate these limitations and improve product yields. Co-evolution analysis has revealed that the presence of gene clusters for cofactors like pyrroloquinoline quinone (PQQ) can enhance the production of natural products in Streptomyces. researchgate.netdtu.dk Engineering the expression of such co-evolved gene clusters presents a novel strategy for improving polyketide production. researchgate.netdtu.dk

Optimizing the expression of the biosynthetic genes themselves is another key strategy. This can involve placing the genes under the control of strong, inducible promoters and ensuring balanced expression of all pathway components. In some cases, the production of a target compound can be enhanced by knocking out competing metabolic pathways. For example, in the production of menaquinone-8 (a vitamin K derivative with a quinone structure) in E. coli, deleting the competing ubiquinone-8 pathway led to an increase in the desired product. nih.gov

Table 2: Potential Metabolic Engineering Strategies for Enhancing this compound Production

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Upregulation of acetyl-CoA carboxylase | Increase the pool of malonyl-CoA, the primary building block for the polyketide backbone. |

| Cofactor Engineering | Overexpression of pentose phosphate pathway enzymes | Increase the regeneration of NADPH required for reductive steps in the biosynthetic pathway. |

| Pathway Optimization | Strong, inducible promoters for the biosynthetic gene cluster | Enhance and control the expression of the entire pathway for the production of the anthraquinone. |

| Host Engineering | Knockout of competing pathways | Redirect metabolic flux towards the desired anthraquinone product by eliminating the synthesis of competing secondary metabolites. |

This table outlines general metabolic engineering strategies that could be applied to enhance the production of the target compound based on principles established for related molecules.

Synthetic Methodologies for 1,3,6 Trihydroxy 8 N Pentylanthraquinone and Analogues

Total Synthesis of the Anthraquinone (B42736) Scaffold

Total synthesis provides a versatile platform for the construction of the anthraquinone skeleton, allowing for the systematic variation of substituents. Key challenges in the synthesis of asymmetrically substituted anthraquinones like the target compound lie in achieving high regioselectivity. Classic methods for forming the anthraquinone core, such as Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride, often yield mixtures of isomers when complex substitution patterns are desired. mdpi.com More advanced strategies have been developed to overcome these limitations.

The precise placement of hydroxyl groups is critical for the biological activity of many anthraquinone natural products. Several strategies have been developed to control this aspect of the synthesis.

One powerful approach involves the Diels-Alder reaction between a suitably substituted naphthoquinone and a diene. For example, the thermal reaction of chlorojuglone (5-chloro-8-hydroxy-1,4-naphthoquinone) with a functionalized diene can lead to the formation of the anthraquinone skeleton after an aromatization step, with the positions of the hydroxyl groups dictated by the starting quinone. nih.gov

Another sophisticated method for achieving regioselectivity is through the use of (η⁶-arene)chromium tricarbonyl complexes. These complexes can be selectively lithiated at a specific position on the aromatic ring, allowing for the directed introduction of functional groups that can later be converted into hydroxyl groups. This technique offers a high degree of control over the substitution pattern. rsc.org

Furthermore, strategies that build the rings sequentially allow for controlled functionalization. For instance, constructing the central ring via annulation reactions onto a pre-functionalized aromatic precursor is a common and effective method. nih.gov

Introducing the n-pentyl side chain at the correct position (C-8) requires careful planning. A common method is the Friedel-Crafts acylation, where a protected anthraquinone precursor is reacted with pentanoyl chloride in the presence of a Lewis acid. However, the regioselectivity can be a challenge.

A more controlled approach involves the use of organometallic cross-coupling reactions. This would typically involve preparing an anthraquinone intermediate with a halide or triflate at the C-8 position, which can then be coupled with an n-pentyl organometallic reagent (e.g., using a Suzuki or Stille coupling).

Alternatively, the side chain can be installed early in the synthesis on one of the precursor rings before the final annulation to form the tricyclic system. For example, a substituted phthalic anhydride or benzene derivative already bearing the n-pentyl group can be used as a starting material in a Friedel-Crafts condensation. mdpi.com Subsequent manipulation of other functional groups would then complete the synthesis.

| Synthetic Route | Key Reactions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Utilizes simple, commercially available starting materials. | Often results in mixtures of regioisomers, requiring difficult separations. |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition, Aromatization | Convergent, can establish multiple stereocenters if needed, good regiocontrol based on starting materials. nih.gov | Requires synthesis of often complex diene and dienophile partners. |

| Directed Metalation | Lithiation of (Arene)Cr(CO)₃ Complexes | Excellent regiocontrol for functionalization. rsc.org | Requires stoichiometric use of chromium complexes and cryogenic conditions. |

| Annulation Strategies | Ring-forming reactions (e.g., spirocyclization, alkylation) | High degree of control over substituent placement by building the molecule step-wise. nih.gov | Can lead to longer synthetic sequences. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform specific chemical transformations, complementing the strengths of traditional organic synthesis. This is particularly relevant for polyketides like anthraquinones, whose biosynthesis is governed by a series of enzymatic reactions. nih.gov

The biosynthesis of many aromatic polyketides, including anthraquinones, is orchestrated by Type II polyketide synthase (PKS) systems. mdpi.com These enzymatic systems are responsible for building the polyketide backbone from simple acyl-CoA precursors. The core set of enzymes, often called the minimal cassette, determines the chain length of the polyketide, which then undergoes enzyme-catalyzed cyclization and aromatization to form the characteristic scaffold. mdpi.com

Researchers have successfully used enzymes from these pathways in vitro to produce anthraquinone precursors. For example, atrochrysone carboxylic acid is a key tricyclic intermediate in the biosynthesis of many fungal anthraquinones. d-nb.info By combining the necessary polyketide synthase enzymes with the appropriate starter and extender units (e.g., acetyl-CoA and malonyl-CoA) in a reaction vessel, specific polyketide scaffolds can be generated. d-nb.info Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, or glycosyltransferases, can then be used to modify the core structure with high precision. This approach avoids many of the protecting group and regioselectivity issues encountered in total synthesis. researchgate.net

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to produce novel, "unnatural" natural products. nih.gov This powerful technique allows for the creation of libraries of compounds for drug discovery and structure-activity relationship studies.

By manipulating the genes of the enzymes involved in polyketide biosynthesis, new molecules can be created. researchgate.netexlibrisgroup.com For instance, by swapping PKS modules or individual enzyme domains from different biosynthetic pathways, it is possible to alter the structure of the final product. nih.gov Plant-specific polyketides have been produced in microbial hosts like E. coli by assembling artificial gene clusters from different organisms. nih.gov

In the context of 1,3,6-trihydroxy-8-n-pentylanthraquinone, combinatorial biosynthesis could be used to generate analogues by:

Varying the Starter Unit: The PKS could be engineered or fed unnatural starter units to change the alkyl side chain from n-pentyl to other groups. Plant type III polyketide synthases have shown the versatility to accept non-physiological starter substrates to generate diverse products. nih.gov

Altering Cyclization Patterns: By expressing different cyclase enzymes with a given polyketide chain, it may be possible to alter the regiochemistry of the ring closures, leading to different hydroxylation patterns on the anthraquinone core.

Modifying Tailoring Enzymes: Introducing or modifying tailoring enzymes (e.g., hydroxylases) could lead to analogues with different numbers or positions of hydroxyl groups.

This enzyme-centric approach offers a promising avenue for rapidly generating structural diversity around the core anthraquinone scaffold. nih.gov

Development of Derivatization and Analogue Libraries

The synthesis of derivatization and analogue libraries of this compound is crucial for exploring structure-activity relationships. researchgate.net Chemical modifications aim to enhance physicochemical and pharmacological properties by altering specific functional groups on the anthraquinone scaffold. fspublishers.orgresearchgate.net Methodologies focus on three primary areas: modification of the peripheral hydroxyl groups, variation of the C-8 alkyl side chain, and introduction of new substituents onto the aromatic core. colab.ws

Structural Modification at Hydroxyl Positions

The hydroxyl groups at positions C-1, C-3, and C-6 are prime targets for structural modification due to their chemical reactivity. Derivatization at these sites can significantly alter properties like solubility, polarity, and molecular interactions. Common strategies include etherification, esterification, and glycosylation.

Etherification: The phenolic hydroxyls can be converted to ethers via reactions such as the Williamson ether synthesis. For instance, alkylation of the hydroxyl groups on the closely related compound emodin (B1671224) has been achieved using reagents like 2-iodoethanol in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF). mdpi.com This approach can be used to introduce a variety of alkyl or functionalized alkyl chains, thereby creating a library of ether derivatives.

Esterification: Acylation of the hydroxyl groups to form esters is another common derivatization technique. This can be accomplished using acyl chlorides or acid anhydrides under basic conditions. Coupling reactions with N-Boc protected amino acids have been successfully performed on emodin derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), demonstrating the feasibility of attaching more complex moieties. mdpi.com

Derivatization can be used to enhance the analytical detection of compounds with hydroxyl groups. researchgate.net For example, reagents like dansyl chloride can be used for fluorescent labeling, which is particularly useful in bioanalysis. researchgate.net

Variation of the Alkyl Chain Length and Branching at C-8

Modifying the n-pentyl group at the C-8 position allows for the systematic investigation of how the length and branching of the alkyl chain influence the molecule's properties. acs.orgrsc.org This requires synthetic methods that facilitate the formation of a carbon-carbon bond at this specific position on the anthraquinone core.

One effective strategy for introducing alkyl groups onto an anthraquinone nucleus is reductive alkylation. colab.ws This method involves the reaction of a hydroxyanthraquinone with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) and a base. colab.ws By varying the aldehyde used in the reaction (e.g., using aldehydes with different chain lengths or branching patterns), a diverse library of C-8 alkyl analogues can be synthesized. Increasing the reaction temperature and the quantity of the reducing agent can lead to the reduction of intermediate hydroxyalkyl groups to the final alkyl substituents. colab.ws The presence of additional hydroxyl groups on the anthraquinone core can increase the yield of the alkylation product. colab.ws

Another potential, though less common, approach for activated anthraquinone derivatives is electrophilic alkylation, such as in a Friedel-Crafts type reaction. colab.ws However, the highly substituted and deactivated nature of the 1,3,6-trihydroxyanthraquinone ring system makes such reactions challenging.

Introduction of Other Substituents on the Anthraquinone Core

Introducing new functional groups onto the anthraquinone core can dramatically alter the electronic and steric properties of the molecule. colab.ws Standard aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are key methods for achieving this. researchgate.netwikipedia.org

Nitration and Sulfonation: The introduction of substituents is often achieved via electrophilic aromatic substitution. Nitration can be directed to the α-position (e.g., C-2, C-4, C-5, C-7) due to coordination of the attacking species with the peri carbonyl oxygen atom. colab.ws Sulfonation, being more sensitive to steric hindrance, is typically directed to the β-position. colab.ws These newly introduced nitro and sulfonic acid groups are valuable intermediates as they can be readily replaced by other functional groups like amino, hydroxyl, or alkoxy groups, providing a pathway to a wide range of derivatives. wikipedia.org

Halogenation: Direct halogenation of the anthraquinone core provides another route to functionalized analogues. For example, the emodin core has been subjected to halogenation reactions to create a library of derivatives. researchgate.net An important intermediate for many dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is synthesized from 1-aminoanthraquinone via sulfonation followed by bromination. wikipedia.org The bromine substituent can then be replaced by various amines to produce different colored compounds. wikipedia.org

These synthetic strategies allow for the systematic development of analogue libraries, enabling detailed exploration of how specific structural features of the this compound scaffold impact its chemical and biological characteristics.

Structure Activity Relationship Sar Studies of 1,3,6 Trihydroxy 8 N Pentylanthraquinone and Its Analogues

Influence of Hydroxylation Patterns on Biological Activities

The number and arrangement of hydroxyl (-OH) groups on the anthraquinone (B42736) nucleus are critical determinants of biological efficacy and mechanism of action. frontiersin.org

The 1,3,6-trihydroxy substitution pattern is a key feature that contributes to the biological profile of this class of anthraquinones. While specific studies on the 8-n-pentyl derivative are limited, the activity of related compounds underscores the importance of this hydroxylation arrangement. For instance, 1,3,6-trihydroxy-8-methylanthraquinone has been identified as an active compound, exhibiting inhibitory activity against certain fungi. nih.gov The presence of multiple hydroxyl groups can enhance the molecule's ability to form hydrogen bonds with biological targets, such as enzymes or proteins, and can also play a role in mediating antioxidant or cytotoxic effects through redox cycling. The specific positioning at C-1, C-3, and C-6 influences the electronic properties of the entire molecule, which can modulate its interaction with cellular components.

The substitution pattern significantly alters biological activity when comparing isomers. A frequently studied isomeric pattern is the 1,3,8-trihydroxy substitution, found in compounds like emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone). nih.govnih.gov Studies on various anthraquinones indicate that a 1,8-dihydroxy configuration is a common feature for significant biological activity.

Comparing the 1,3,6-trihydroxy pattern with other isomers reveals distinct differences in activity. For example, 1,3,8-trihydroxyanthraquinone (B12429142) has demonstrated moderate antifungal activity against Candida albicans, while the related 1,3,6-trihydroxy-8-methylanthraquinone was also active against other fungi like Pyricularia oryzae. nih.gov The absence of a hydroxyl group at C-8, and its presence at C-6 instead, alters the molecule's polarity, acidity, and chelation potential, leading to different biological specificities. For instance, the presence of hydroxyl groups at positions C-1 and C-2 has been shown to be important for disrupting bacterial membranes, a property that would differ in isomers with the 1,3,6- or 1,3,8-hydroxylation pattern. nih.gov

| Compound Isomer | Key Structural Feature | Reported Biological Activity Example |

| 1,3,6-Trihydroxy Pattern | Hydroxyl groups on separate rings | Antifungal activity (e.g., 1,3,6-trihydroxy-8-methylanthraquinone) nih.gov |

| 1,3,8-Trihydroxy Pattern | 1,8-dihydroxy groups on the same ring | Antifungal, antitumor, and antiviral activities (e.g., Emodin) nih.govnih.gov |

| 1,2,8-Trihydroxy Pattern | Vicinal hydroxyls at C-1 and C-2 | Noted importance of 1,2-dihydroxy pattern for membrane disruption nih.gov |

Role of the Alkyl Side Chain at C-8 in Modulating Activity

The alkyl substituent at the C-8 position is a crucial modulator of the compound's physicochemical properties, directly impacting its biological activity.

The length and branching of the alkyl chain at C-8 influence the molecule's interaction with biological targets. Generally, increasing the length of an aliphatic chain enhances the lipophilicity of the molecule. nih.gov This can improve its ability to penetrate lipid-rich cell membranes and may lead to increased potency, up to a certain point (a "cut-off" effect).

While direct comparative studies on 1,3,6-trihydroxy-8-n-pentylanthraquinone and its specific shorter-chain (n-propyl, n-butyl) or branched-chain (3-methylbutyl) analogues are not detailed in available literature, general SAR principles for alkylated aromatics suggest a predictable trend. The n-pentyl group provides a significant increase in lipophilicity compared to shorter chains. A branched chain like 3-methylbutyl (isopentyl) would have slightly different steric and lipophilic properties compared to its linear n-pentyl isomer, which could fine-tune its binding affinity to specific molecular targets. The substitution with di-isopentenyl groups has been noted to improve the antibacterial activity of some anthraquinone derivatives. nih.gov

Illustrative Data on Alkyl Chain Variation The following table is an illustrative example based on general SAR principles, as specific comparative experimental data for these compounds was not found in the search results.

| C-8 Alkyl Chain | Chain Length | Branching | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| n-Propyl | 3 | None | Moderate | Baseline activity |

| n-Butyl | 4 | None | Increased | Potentially increased membrane interaction |

| n-Pentyl | 5 | None | High | Potentially optimal for membrane penetration |

| 3-Methylbutyl | 5 | Yes | High (isomer of n-pentyl) | Activity may be altered due to steric factors |

The n-pentyl side chain is nonpolar and significantly contributes to the lipophilicity of the entire molecule. Lipophilicity is a critical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A higher degree of lipophilicity often correlates with enhanced ability to cross biological membranes, which can lead to greater intracellular concentrations and thus higher efficacy. nih.gov

Structure-Activity Relationships of the Anthraquinone Core and General Substituents

The fundamental 9,10-anthraquinone core structure is a rigid, planar polycyclic system that serves as a scaffold for various functional groups. This planarity is thought to facilitate the intercalation of some anthraquinone derivatives into DNA, which is a mechanism of action for certain anticancer agents. researchgate.net

The biological activity of the anthraquinone core is heavily dependent on its substituents:

Hydroxyl Groups (-OH): As discussed, their number and position are paramount. They can act as hydrogen bond donors and acceptors and are involved in redox reactions.

Alkyl Groups (-R): These groups primarily modulate lipophilicity and can introduce steric effects that influence binding to target sites. nih.gov

Contribution of Overall Anthraquinone Planarity and Rigidity to Activity

The planar and rigid nature of the anthraquinone scaffold is a critical determinant of its biological activity, particularly its ability to interact with biological macromolecules such as DNA. This structural characteristic allows anthraquinone derivatives to intercalate between the base pairs of the DNA double helix, a mechanism central to the cytotoxic and antimicrobial effects of many compounds in this class. The flat, aromatic ring system maximizes π-π stacking interactions with the DNA bases, leading to the disruption of DNA replication and transcription, which can ultimately induce apoptosis in cancer cells or inhibit bacterial proliferation.

The rigidity of the fused ring system ensures an optimal conformation for insertion into the DNA helix. Any distortion of this planarity can lead to a significant reduction in intercalating ability and, consequently, a decrease in biological activity. The substituents on the anthraquinone core can influence this planarity. While the hydroxyl and n-pentyl groups of this compound are unlikely to disrupt the core's planarity significantly, the introduction of bulky substituents could potentially interfere with this crucial structural feature.

Effects of Introducing Diverse Substituents (e.g., Sulfonamide, Phenyl, Di-isopentenyl Groups) on Various Biological Activities

The nature and position of substituents on the anthraquinone ring system profoundly modulate the biological activity profile of the parent compound. The introduction of groups such as sulfonamides, phenyl rings, and di-isopentenyl moieties can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Sulfonamide Groups: The incorporation of sulfonamide moieties into the anthraquinone scaffold has been shown to enhance various biological activities, including anticancer and antimicrobial effects. Sulfonamides can act as hydrogen bond donors and acceptors, potentially increasing the binding affinity of the molecule to its target enzymes or receptors. For instance, studies on other anthraquinone derivatives have demonstrated that sulfonamide substitution can lead to potent inhibition of enzymes like STAT3. nih.gov

Phenyl Groups: The addition of phenyl substituents can significantly impact the lipophilicity and steric bulk of the anthraquinone derivative. This can influence the compound's ability to cross cell membranes and can also introduce new binding interactions, such as hydrophobic and π-π stacking interactions, with target proteins. The position of the phenyl group is crucial; for example, in some series of substituted anthraquinones, the placement of a phenyl group at certain positions has been shown to enhance cytotoxic activity against various cancer cell lines.

Di-isopentenyl Groups: Isopentenyl groups are known to be important for the biological activity of many natural products. The introduction of di-isopentenyl substituents on the anthraquinone core can increase the lipophilicity of the molecule, which may enhance its membrane permeability and cellular uptake. Furthermore, these groups can provide additional hydrophobic interactions with biological targets. Research on other anthraquinones suggests that the presence of isopentenyl groups can improve antibacterial activity. nih.gov

Illustrative Data on the Impact of Substituents on Biological Activity:

| Compound | Substituent | Expected Impact on Biological Activity | Rationale |

|---|---|---|---|

| This compound | - | Baseline Activity | Parent compound with inherent activity due to its polyhydroxyanthraquinone structure. |

| Analog A | Sulfonamide | Potentially Increased | Introduction of hydrogen bonding capabilities, potentially enhancing enzyme inhibition. nih.gov |

| Analog B | Phenyl | Variable (Potentially Increased) | Increased lipophilicity and potential for additional binding interactions. |

| Analog C | Di-isopentenyl | Potentially Increased | Enhanced membrane permeability and hydrophobic interactions with targets. nih.gov |

Computational Chemistry Approaches for SAR Analysis (e.g., DFT, QSAR, Molecular Docking)

Computational chemistry provides powerful tools to elucidate the SAR of anthraquinone derivatives, offering insights that can guide the design of new, more active compounds.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the reactivity of a molecule and its potential to interact with biological targets. For anthraquinones, DFT studies can help to rationalize the effects of different substituents on the electronic character of the anthraquinone core and, consequently, on its biological activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). This method is invaluable for understanding the binding mode of anthraquinone derivatives at a molecular level. For instance, docking studies can reveal how this compound and its analogues might interact with the active site of an enzyme or the intercalation site of DNA. The results of molecular docking can provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of analogues with improved binding affinity.

Advanced Research Perspectives and Methodological Innovations

Elucidation of Enzyme Specificities in Biosynthetic Pathways

The biosynthesis of anthraquinones is a complex enzymatic process. In higher plants, it typically involves the chorismate/o-succinylbenzoic acid pathway, where rings A and B of the anthraquinone (B42736) core derive from shikimic acid, and ring C is formed from isopentenyl diphosphate (B83284) (IPP). researchgate.net Understanding the enzymes involved in this pathway is critical for manipulating the production of specific compounds like 1,3,6-Trihydroxy-8-n-pentylanthraquinone.

Research has focused on identifying and characterizing the enzymes responsible for both the core structure formation and the subsequent tailoring reactions that create structural diversity. Tailoring enzymes, such as methyltransferases, glycosyltransferases, and oxygenases, are particularly important. For instance, a set of closely related O-methyltransferases has been identified that performs site-specific methylation on anthraquinone scaffolds. nih.gov The specificity of these enzymes—dictated by subtle differences in their active-site pockets—governs which hydroxyl groups are methylated, directly impacting the final product's structure and function. nih.gov

Enzyme promiscuity, or the ability of an enzyme to act on multiple substrates, is another key factor driving the chemical diversification of anthraquinones. oup.com Studies on prenyltransferases, for example, show that these enzymes can recognize various naphthoic acids, leading to different prenylated derivatives that are precursors to a wide range of anthraquinones. researchgate.netoup.com Elucidating these specificities allows for the potential bio-engineering of pathways to enhance the production of desired molecules.

Table 1: Key Enzyme Classes in Anthraquinone Biosynthesis and Their Functions

| Enzyme Class | Function in Biosynthesis | Example of Specificity |

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of malonyl-CoA units to form the polyketide backbone. nih.gov | Type III PKSs, like 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase, ensure the correct folding and cyclization of the polyketide chain to form the core aromatic structure. nih.govnih.gov |

| Prenyltransferases | Adds prenyl groups to the anthraquinone precursor, a key step in the formation of ring C in the Rubiaceae family. oup.com | RcDT1 from Rubia cordifolia shows a primary preference for naphthoic acids over other benzoic acids, channeling precursors specifically toward anthraquinone synthesis. researchgate.net |

| Methyltransferases (MTs) | Transfers a methyl group to specific hydroxyl or carboxyl groups on the anthraquinone ring. | A set of homologous O-methyltransferases in Photorhabdus luminescens demonstrates site-specific methylation patterns on the AQ-256 anthraquinone, governed by single amino acid differences in their active sites. nih.gov |

| Glycosyltransferases (GTs) | Attaches sugar moieties to the anthraquinone scaffold, often enhancing solubility and altering bioactivity. nih.gov | Certain plant UGTs (UDP-dependent glycosyltransferases) show promiscuity towards anthraquinone acceptors like emodin (B1671224) and ε-rhodomycinone, enabling the creation of novel glycosides. nih.gov |

| Oxygenases | Catalyze hydroxylation and other oxidative modifications of the anthraquinone structure. acs.org | A flavin-dependent oxygenase (DynE13) and a cofactor-free oxygenase (DynA1) work in tandem to convert a δ-thiolactone anthracene (B1667546) into a hydroxyanthraquinone. acs.org |

Rational Design and Synthesis of Highly Targeted Anthraquinone Derivatives

Building upon the natural scaffold of this compound, medicinal chemists employ rational design to synthesize novel derivatives with enhanced potency and target selectivity. researchgate.net This process involves modifying the core structure to optimize interactions with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net

Synthetic strategies often focus on the modification of the anthraquinone A-ring or the attachment of various side chains. mdpi.com For example, introducing amino groups or N-alkylated side chains can significantly increase the cytotoxic activity of the resulting compounds against cancer cell lines. researchgate.netmdpi.com Molecular docking simulations are frequently used to predict how these new derivatives will bind to their targets, guiding the synthetic process. nih.gov This computational approach helps in designing molecules with improved binding affinity and specificity, potentially leading to more effective therapeutic agents with fewer side effects. nih.govacs.org

The synthesis of these derivatives can be achieved through various chemical reactions, including cross-coupling procedures and nucleophilic substitution. mdpi.comrsc.org By systematically altering the substituents on the anthraquinone core, researchers can conduct structure-activity relationship (SAR) studies to identify the chemical features essential for biological activity. nih.govelsevierpure.com

Development of High-Throughput Screening Methodologies for SAR Studies

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. researchgate.net For anthraquinones, HTS is instrumental in performing structure-activity relationship (SAR) studies, where large libraries of derivatives are screened to understand how chemical structure relates to function. researchgate.netrug.nl

One innovative HTS method developed specifically for tailoring enzymes is the "biphasic glycosyltransferase high-throughput screen". nih.govnih.gov This assay enables the rapid screening of glycosyltransferase activity on chromophoric acceptors like anthraquinones. It uses a solvent extraction step to separate the more polar glycosylated product from the unreacted substrate, allowing for quick detection by absorbance. nih.gov Such methodologies accelerate the discovery of enzymes that can generate novel anthraquinone glycosides and facilitate the screening of compound libraries for inhibitors or activators of specific enzymes. mdpi.comresearchgate.net

Integration of Omics Technologies for Comprehensive Anthraquinone Profiling

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of anthraquinone biosynthesis and regulation. youtube.com This systems-biology approach allows researchers to connect the genetic blueprint of an organism to its chemical output, or metabolome. mdpi.com

Transcriptomics, often performed using RNA-sequencing, reveals which genes are actively being expressed in a particular tissue or under specific conditions. nih.govbiorxiv.org By correlating the expression levels of putative biosynthetic genes with the accumulation of specific anthraquinones measured by metabolomics (typically using mass spectrometry), scientists can identify candidate genes involved in the pathway. researchgate.netnih.gov For instance, combined transcriptomic and metabolomic analyses in Rheum species have helped to elucidate the expression patterns of genes involved in anthraquinone and flavonoid biosynthesis. researchgate.net

This integrated approach is powerful for:

Pathway Elucidation : Identifying previously unknown genes and enzymes in the biosynthetic pathway of compounds like this compound. nih.gov

Regulatory Network Analysis : Uncovering transcription factors that control the expression of biosynthetic genes, offering targets for metabolic engineering to increase compound yield. mdpi.com

Chemical Profiling : Characterizing the full spectrum of anthraquinones and related metabolites in an organism, which is essential for quality control and understanding the synergistic effects of different compounds. nih.govresearchgate.net

Q & A

Basic: What are the common synthetic routes for 1,3,6-Trihydroxy-8-n-pentylanthraquinone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves hydroxylation and alkylation of anthraquinone precursors. A key method includes reacting fluorinated heterocycles (e.g., pentafluoropyridine) with hydroxylated anthraquinones under mild acidic conditions. Optimization focuses on catalyst selection (e.g., non-toxic Lewis acids) and solvent systems to enhance regioselectivity and yield . For alkylation, the pentyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Advanced: How can conflicting NMR data for hydroxyl group positions in this compound be resolved?

Answer:

Discrepancies in hydroxyl group assignments often arise due to tautomerism or solvent effects. To resolve this:

- Use 2D-NMR (HSQC, HMBC) to correlate proton and carbon signals, confirming connectivity.

- Perform deuterium exchange experiments to identify labile protons.

- Compare with X-ray crystallography data (if crystals are obtainable) for unambiguous structural confirmation .

Basic: What standard analytical methods are used to characterize this compound’s purity?

Answer:

- HPLC-DAD/UV : A C18 column with a mobile phase of methanol/water (70:30, 0.1% formic acid) at 254 nm detects impurities <0.1% .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight ([M-H]⁻ expected at m/z 385.1) .

- Melting Point Analysis : Consistency with literature values (e.g., 260–265°C) indicates purity .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and track kinetic parameters (e.g., t₁/₂) .